N-(4-bromophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine

Antituberculosis Structure–Activity Relationship M. tuberculosis H37Rv

N-(4-Bromophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine (CAS 827580-60-9), also referred to as 2-(4-bromophenylamino)-5-(4-fluorophenyl)-1,3,4-thiadiazole, belongs to the 2,5-disubstituted-1,3,4-thiadiazole class. It bears a 4-fluorophenyl substituent at the thiadiazole C-5 position and a 4-bromophenylamino group at the C-2 position.

Molecular Formula C14H9BrFN3S
Molecular Weight 350.21 g/mol
CAS No. 827580-60-9
Cat. No. B15213514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine
CAS827580-60-9
Molecular FormulaC14H9BrFN3S
Molecular Weight350.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(S2)NC3=CC=C(C=C3)Br)F
InChIInChI=1S/C14H9BrFN3S/c15-10-3-7-12(8-4-10)17-14-19-18-13(20-14)9-1-5-11(16)6-2-9/h1-8H,(H,17,19)
InChIKeyHUKGWGLMUFOFQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine: A Dual-Halogenated Scaffold for Antimycobacterial Drug Discovery Programs


N-(4-Bromophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine (CAS 827580-60-9), also referred to as 2-(4-bromophenylamino)-5-(4-fluorophenyl)-1,3,4-thiadiazole, belongs to the 2,5-disubstituted-1,3,4-thiadiazole class. It bears a 4-fluorophenyl substituent at the thiadiazole C-5 position and a 4-bromophenylamino group at the C-2 position [1]. This compound was synthesized and evaluated in a systematic structure–activity relationship (SAR) study against Mycobacterium tuberculosis H37Rv, where the dual halogenation motif (Br on the aniline ring, F on the C-5 aryl ring) produced a distinct antimycobacterial inhibition profile relative to its mono‑halogenated and unsubstituted phenylamino congeners [1]. Its structural identity was confirmed by elemental analysis and spectroscopic methods [1].

Why Simple Substitution of N-(4-Bromophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine Fails: Evidence from a Systematic SAR Campaign


The 2004 J. Med. Chem. SAR campaign demonstrated that individual substituent changes at the N‑phenyl ring of 5‑(4‑fluorophenyl)‑1,3,4‑thiadiazol‑2‑amine produce profound, non‑linear shifts in antimycobacterial activity [1]. Replacing the 4‑bromophenylamino group with an unsubstituted phenylamino group (compound 22) elevated percent inhibition from 40 % to 69 %, while the corresponding 4‑chlorophenylamino analog (compound 24) gave only a modest increase to 42 % [1]. These findings establish that in‑class compounds cannot be interchanged without careful consideration of the halogen identity and position, making N‑(4‑bromophenyl)‑5‑(4‑fluorophenyl)‑1,3,4‑thiadiazol‑2‑amine a critical tool for probing halogen‑dependent SAR and a distinct entity for procurement when a balanced profile of electronic and steric effects is required [1].

Differential Evidence Guide: N-(4-Bromophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine vs. Its Closest Structural Analogs


Antimycobacterial Activity of the 4‑Bromophenylamino Analog vs. the Unsubstituted Phenylamino Analog

In a direct head‑to‑head comparison within the same study, 2‑(4‑bromophenylamino)‑5‑(4‑fluorophenyl)‑1,3,4‑thiadiazole (compound 23, identical to the target compound) exhibited 40 % inhibition of M. tuberculosis H37Rv in the BACTEC 460 radiometric assay, whereas the corresponding unsubstituted phenylamino analog 2‑phenylamino‑5‑(4‑fluorophenyl)‑1,3,4‑thiadiazole (compound 22) showed 69 % inhibition [1]. The 29‑percentage‑point difference highlights how the presence of the bromine atom at the 4‑position of the aniline ring dramatically alters the activity profile [1].

Antituberculosis Structure–Activity Relationship M. tuberculosis H37Rv

Antimycobacterial Activity of the 4‑Bromophenylamino Analog vs. the 4‑Chlorophenylamino Analog

Within the same data set, the target compound 2‑(4‑bromophenylamino)‑5‑(4‑fluorophenyl)‑1,3,4‑thiadiazole (40 % inhibition) was compared with its direct 4‑chlorophenylamino counterpart 2‑(4‑chlorophenylamino)‑5‑(4‑fluorophenyl)‑1,3,4‑thiadiazole (compound 24, 42 % inhibition) [1]. The activities are nearly identical (2‑percentage‑point difference), yet the bromine atom offers distinct physicochemical properties—larger atomic radius (van der Waals radius Br ≈ 1.85 Å vs. Cl ≈ 1.75 Å) and higher lipophilicity (Hammett σₚ Br = 0.23 vs. Cl = 0.23, but π constant Br = 0.86 vs. Cl = 0.71) [1].

Antituberculosis Halogen SAR M. tuberculosis H37Rv

Regioisomeric Comparison: Bromine at the Aniline Ring vs. Bromine at the Thiadiazole Ring

A regioisomer of the target compound, 2‑(4‑fluorophenylamino)‑5‑(4‑bromophenyl)‑1,3,4‑thiadiazole (compound 13), was also evaluated in the same assay [1]. This regioisomer, which carries the 4‑bromophenyl group at the thiadiazole C‑5 position instead of the C‑2 amino position, showed 50 % inhibition, compared to 40 % for the target compound [1]. The 10‑percentage‑point difference demonstrates that the spatial placement of the bromine atom is critical for antimycobacterial activity [1].

Regioisomer Activity Antituberculosis Positional SAR

Synthetic Accessibility and Yield as a Differentiation Factor

Among the 4‑fluorophenyl‑substituted thiadiazoles bearing various N‑aryl substituents, the target compound (compound 23) was obtained in 76 % yield with a melting point of 230–236 °C, whereas the unsubstituted phenylamino analog (compound 22) was obtained in 63 % yield (mp 258–262 °C) and the 4‑chlorophenylamino analog (compound 24) in 70 % yield [1]. The higher yield of the 4‑bromophenylamino derivative may reflect favorable reactivity of 4‑bromophenyl isothiocyanate during the cyclization step [1].

Synthetic Yield Medicinal Chemistry Procurement Decision

Lipophilicity Modulation by the 4‑Bromophenylamino Group

The 1,3,4‑thiadiazole scaffold exhibits class‑level lipophilicity that can be systematically tuned by halogen substitution [2]. Substituting a phenylamino hydrogen with bromine at the para position increases the calculated logP by approximately 0.5–0.8 log units compared to the unsubstituted phenylamino analog, based on the π constant difference (Br π = 0.86 vs. H π = 0.00) [1]. This enhanced lipophilicity is a class‑level inference that affects membrane permeability and metabolic stability, parameters critical for both in vitro assay performance and in vivo candidacy [2].

Lipophilicity Drug‑Likeness Halogen Effects

Optimal Application Scenarios for Procuring N-(4-Bromophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine


Halogen‑Dependent Antimycobacterial SAR Probe Panels

The target compound’s 40 % inhibition of M. tuberculosis H37Rv, when placed alongside its H‑analog (69 %, compound 22) and Cl‑analog (42 %, compound 24), forms a complete para‑halogen SAR triplet [1]. Procuring this compound enables medicinal chemistry teams to construct a halogen‑scanning panel that reveals non‑additive electronic and steric contributions at the aniline ring—essential for understanding the pharmacophoric requirements of the 1,3,4‑thiadiazole class in antimycobacterial drug discovery [1].

Regioisomer Selectivity and Target‑Engagement Studies

Because the bromine atom’s position strongly influences activity (40 % inhibition when Br is on the aniline ring vs. 50 % when Br is on the thiadiazole C‑5 aryl ring, compound 13), the target compound serves as an indispensable regioisomer reference standard [1]. Laboratories investigating target‑engagement mechanisms or performing competitive binding assays can use this compound to verify that observed biological effects arise specifically from the N‑(4‑bromophenyl) substitution pattern rather than from a regioisomeric impurity [1].

Cost‑Efficient Lead‑Like Library Synthesis

With a reported synthetic yield of 76 %, the target compound is among the highest‑yielding members of the 5‑(4‑fluorophenyl)‑1,3,4‑thiadiazol‑2‑amine series, outperforming the H‑analog (63 %) and Cl‑analog (70 %) [1]. Procurement managers building lead‑like screening libraries can prioritize this compound for its favorable synthesis economics, particularly when scaling up from milligram to gram quantities for high‑throughput screening campaigns [1].

Lipophilicity‑Tuned ADME Profiling Panels

The bromine substitution predicts a measurable increase in logP relative to the H‑ and Cl‑analogs, based on well‑established π‑constant contributions [1][2]. This compound can be incorporated into ADME‑profiling panels to experimentally validate the impact of incremental lipophilicity on passive membrane permeability, P‑glycoprotein efflux, and microsomal stability—key parameters that must be optimized before advancing a 1,3,4‑thiadiazole series into in vivo efficacy models [2].

Quote Request

Request a Quote for N-(4-bromophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.